molecular formula C33H30N4OS2 B3025890 2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile

2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile

Cat. No.: B3025890
M. Wt: 562.8 g/mol
InChI Key: NEYUDVPJRIVPOC-DXJNIWACSA-N
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Description

MIT-PZR is a mitochondria-targeted fluorescent probe known for its low cytotoxicity and high specificity. It is primarily used in live cell imaging and in vivo studies due to its ability to emit near-infrared fluorescence. The compound has a molecular formula of C₃₃H₃₀N₄OS₂ and a molecular weight of 562.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MIT-PZR involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired fluorescent properties. The key steps include:

    Formation of the Core Structure: This involves the condensation of specific aromatic aldehydes with amines under acidic conditions to form the core heterocyclic structure.

    Functionalization: The core structure is then functionalized with various substituents to enhance its fluorescence and mitochondrial targeting ability.

Industrial Production Methods

Industrial production of MIT-PZR follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

MIT-PZR undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of MIT-PZR with altered fluorescence properties and mitochondrial targeting abilities .

Scientific Research Applications

MIT-PZR has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MIT-PZR

MIT-PZR stands out due to its low cytotoxicity and high specificity for mitochondria, making it particularly suitable for long-term imaging studies in live cells and in vivo applications. Its near-infrared emission also provides deeper tissue penetration and reduced background fluorescence compared to other dyes .

Properties

IUPAC Name

2-[(5Z)-5-[[10-(2-ethylhexyl)phenothiazin-3-yl]methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4OS2/c1-3-5-11-23(4-2)22-36-27-14-9-10-15-29(27)39-30-18-24(16-17-28(30)36)19-31-32(38)37(26-12-7-6-8-13-26)33(40-31)25(20-34)21-35/h6-10,12-19,23H,3-5,11,22H2,1-2H3/b31-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYUDVPJRIVPOC-DXJNIWACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile
Reactant of Route 2
2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile
Reactant of Route 3
2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile
Reactant of Route 4
2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile
Reactant of Route 5
Reactant of Route 5
2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile
Reactant of Route 6
Reactant of Route 6
2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile

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